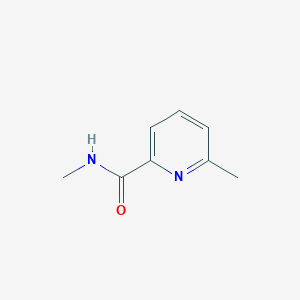

N,6-dimethylpicolinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,6-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-4-3-5-7(10-6)8(11)9-2/h3-5H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLONLVQMOGMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of N,6 Dimethylpicolinamide and Its Derivatives

Established Synthetic Pathways for N,6-Dimethylpicolinamide Core Structures

Traditional methods for constructing the this compound core rely on the formation of an amide bond between a pre-functionalized picolinic acid derivative and an appropriate amine. These routes are well-established and widely used due to their reliability.

The direct condensation of a carboxylic acid with an amine to form an amide is a fundamental transformation in organic chemistry. growingscience.com This approach involves activating the carboxylic acid group of a 6-methylpicolinic acid derivative to facilitate nucleophilic attack by an amine. Various coupling reagents have been developed to promote this reaction, overcoming the need for high temperatures which can be detrimental to sensitive functional groups.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Another effective class of reagents is uronium-based activators, such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), which can facilitate amide bond formation even with less nucleophilic amines. growingscience.com The general strategy involves the in-situ formation of a highly reactive acyl-intermediate which is then readily converted to the desired amide upon reaction with the amine.

A robust and frequently employed method for synthesizing picolinamides involves a two-step process. rsc.org The first step is the conversion of the picolinic acid derivative into a more reactive acyl chloride. nih.gov This is typically achieved by treating the carboxylic acid, such as 6-methylpicolinic acid, with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgnih.gov The use of thionyl chloride is common due to its volatility and the ease of removing excess reagent and byproducts. rsc.org

Once the picolinoyl chloride intermediate is formed, it is reacted with a primary or secondary amine (e.g., methylamine (B109427) for N-methyl-6-methylpicolinamide) in the presence of a base to yield the final amide product. researchgate.netnih.gov This method is highly effective, but a notable drawback is that the reaction of picolinic acid with thionyl chloride can sometimes lead to undesired chlorination of the pyridine (B92270) ring as a side reaction. nih.gov

A specific example is the synthesis of N-methoxy-N,6-dimethylpicolinamide, where 6-methylpicolinic acid is first treated with oxalyl chloride and a catalytic amount of DMF to generate the acid chloride, which is subsequently coupled with N,O-dimethylhydroxylamine. nih.gov

Modern Approaches to N-Substituted N,6-Dimethylpicolinamides

Recent advancements in synthetic chemistry have focused on developing more efficient and atom-economical routes, particularly through transition-metal-catalyzed C-H bond functionalization. These methods bypass the need for pre-functionalized starting materials.

A significant modern development is the direct synthesis of N-substituted picolinamides via the copper-catalyzed oxidative coupling of methylhetarenes with primary amines. researchgate.netrsc.org This one-pot reaction integrates the oxidation of the methyl group on the pyridine ring and the subsequent amide bond formation into a single operation. researchgate.net This approach allows for the synthesis of N-aryl-picolinamides directly from readily available starting materials like 2,6-lutidine (2,6-dimethylpyridine) and various primary amines, avoiding the need to first synthesize the corresponding picolinic acid.

The successful implementation of the copper-catalyzed oxidative amidation required careful optimization of several reaction parameters. Seminal studies have established effective conditions for this transformation. A representative system employs copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst, often at a loading of around 20 mol%.

The choice of oxidant is critical. A combination of elemental sulfur and dimethyl sulfoxide (B87167) (DMSO) has proven effective, where DMSO acts as both a solvent and a co-oxidant. Optimization studies determined that reaction temperatures around 110°C for approximately 15 hours provide optimal conversion. The stoichiometry of the reactants was also fine-tuned, with a slight excess of the methylhetarene (e.g., 1.5 equivalents) relative to the amine helping to minimize side product formation. A key advantage of this protocol is its broad functional group tolerance, allowing both electron-donating and electron-withdrawing groups to remain intact on the coupling partners.

The proposed mechanism for the copper-catalyzed oxidative coupling of methylhetarenes with amines is a multi-stage process. sci-hub.se While the precise nature of all intermediates is a subject of ongoing study, a plausible catalytic cycle involves the following key steps:

Copper-Mediated C-H Activation : The cycle is believed to initiate with the deprotonation of the methyl group of the hetarene, facilitated by the copper(II) catalyst, leading to the formation of a copper-metallocycle intermediate.

Oxidative Coupling : Elemental sulfur is proposed to form a thiyl radical, which then abstracts a hydrogen atom from the primary amine to generate a reactive aminyl radical. This radical species undergoes cross-coupling with the copper complex, forming the crucial C-N bond.

Aromatization : In the final stage, DMSO acts as the terminal oxidant. It facilitates the oxidation of the intermediate species to restore the aromaticity of the pyridine ring, forming the final picolinamide (B142947) product while being reduced to dimethyl sulfide.

This mechanistic pathway is distinct from classical Ullmann-type couplings and represents a more direct and efficient use of simple hydrocarbon starting materials. Mechanistic studies on related copper-catalyzed N-arylation reactions further support the involvement of copper(I) amidate complexes as key intermediates in the C-N bond-forming step. mit.edunih.gov

Copper-Catalyzed Oxidative Coupling of Methylhetarenes with Primary Amines

Substrate Scope and Functional Group Tolerance

The utility of a synthetic method is largely defined by its substrate scope and tolerance for various functional groups. nih.govacs.org In the context of transformations involving picolinamides, such as palladium-catalyzed coupling reactions, the amide group itself can act as a directing group to facilitate C-H activation. This inherent reactivity influences which other functional groups can be present on the molecule without interfering with the desired reaction.

Methodologies are often tested against a panel of substrates with varying electronic and steric properties to establish their generality. nih.gov For picolinamide derivatives, tolerance to common functional groups like nitriles, ketones, esters, and aldehydes is crucial for their application as building blocks in medicinal chemistry and materials science. researchgate.net For instance, in copper-catalyzed oxidative coupling reactions to form N-arylpicolinamides, the methodology shows good tolerance for various substituents on the amine coupling partner. However, limitations often exist; highly electron-deficient or sterically hindered substrates may result in lower yields or require modified reaction conditions. nih.gov The development of robust catalytic systems aims to broaden this tolerance, making the reactions more applicable to complex molecule synthesis. nih.gov

Table 1: Functional Group Tolerance in Picolinamide Synthesis This table is illustrative, based on typical tolerance observed in related catalytic reactions.

| Functional Group | Compatibility | Notes |

|---|---|---|

| Halogens (F, Cl, Br) | Good | Often well-tolerated and can serve as handles for subsequent cross-coupling reactions. nsf.gov |

| Esters | Good | Generally compatible with many palladium-catalyzed conditions. nsf.gov |

| Ketones | Good | Typically non-reactive under standard cross-coupling conditions. nsf.gov |

| Nitriles | Good | Tolerated in a wide range of reactions. researchgate.net |

| Free Alcohols/Phenols | Moderate | May require protection depending on the reaction conditions to avoid side reactions. |

| Primary/Secondary Amines | Moderate | Often require protection (e.g., as amides or carbamates) to prevent acting as competing nucleophiles. |

Palladium-Catalyzed Boronylation for Dioxaborolane Derivatives

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for synthesizing arylboronates, which are versatile intermediates in organic synthesis, particularly for Suzuki-Miyaura coupling. beilstein-journals.orgorganic-chemistry.org This method allows for the conversion of aryl halides to the corresponding pinacol (B44631) boronate esters under relatively mild conditions, tolerating a wide array of functional groups. nih.govorganic-chemistry.org The reaction is highly valuable for creating derivatives of this compound, transforming a halide-substituted precursor into a boronate ester ready for further functionalization.

The typical starting materials for palladium-catalyzed borylation are aryl or heteroaryl halides (iodides, bromides, and sometimes chlorides) or triflates. nih.govorganic-chemistry.org For the synthesis of a dioxaborolane derivative of this compound, a halogenated precursor is required. A suitable starting material would be a compound like 4-bromo-N,N-dimethylpicolinamide or its isomers. Aryl bromides are common substrates as they offer a good balance of reactivity and stability. nih.gov The presence of the picolinamide functional group is generally well-tolerated in these reactions. mdpi.com

The borylation reaction involves a palladium catalyst, a ligand, a base, and a boron source. organic-chemistry.org A highly efficient system for the borylation of aryl bromides uses bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacol borane (B79455) (HBPin) as the boron-donating reagent. nih.gov The catalyst system often consists of a palladium(II) precursor like PdCl₂(dppf) or PdCl₂(CH₃CN)₂ in combination with a suitable ligand. nih.gov A base, such as potassium acetate (KOAc) or triethylamine (B128534) (NEt₃), is required to facilitate the catalytic cycle. nih.govorganic-chemistry.org The reaction is typically carried out in an aprotic solvent like dioxane or toluene (B28343) at elevated temperatures. nih.govnsf.gov While B₂pin₂ is common, HBPin is considered more atom-economical. nih.gov

Table 2: Typical Conditions for Palladium-Catalyzed Borylation of an Aryl Bromide

| Component | Example Reagent/Condition | Reference |

|---|---|---|

| Substrate | Aryl Bromide (e.g., 4-bromo-N,N-dimethylpicolinamide) | nih.gov |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) or Pinacol Borane (HBPin) | nih.gov |

| Catalyst | PdCl₂(CH₃CN)₂ or Pd(dba)₂ | nih.govbeilstein-journals.org |

| Ligand | Phosphine (B1218219) ligands (e.g., XPhos, P(o-tol)₃) | beilstein-journals.orgnih.gov |

| Base | Potassium Acetate (KOAc) or Triethylamine (NEt₃) | nih.govorganic-chemistry.org |

| Solvent | 1,4-Dioxane or Toluene | nih.govnsf.gov |

| Temperature | 80-110 °C | nih.govvulcanchem.com |

Synthesis of N-Methoxy-N,6-dimethylpicolinamide Analogs

N-methoxy-N-methylamides, commonly known as Weinreb amides, are important synthetic intermediates because they react with organometallic reagents to produce ketones without over-addition to form tertiary alcohols. The synthesis of N-methoxy-N,6-dimethylpicolinamide serves as a key step in creating building blocks for more complex molecules, such as analogs of the tuberculosis drug bedaquiline (B32110). nih.gov

A common synthetic route involves the conversion of the corresponding carboxylic acid (6-methylpicolinic acid) to an acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride. nih.gov The reaction is typically performed in the presence of a base, such as pyridine, to neutralize the HCl generated. nih.gov An alternative approach for amide formation is the direct coupling of the carboxylic acid with the amine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI). orgsyn.org

Table 3: Synthetic Scheme for N-Methoxy-N,6-dimethylpicolinamide

| Step | Description | Reagents | Reference |

|---|---|---|---|

| 1 | Acid Chloride Formation | 6-methylpicolinic acid, Oxalyl chloride (COCl)₂, cat. DMF | nih.gov |

| 2 | Amide Formation | Resulting acid chloride, N,O-Dimethylhydroxylamine hydrochloride, Pyridine | nih.gov |

Derivatization for Functionalization: Examples from Antagonists and Inhibitors

The this compound scaffold is a valuable structural motif in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, including as enzyme inhibitors and receptor antagonists. google.comgoogle.comgoogle.com The picolinamide core can be functionalized at different positions on the pyridine ring to optimize binding affinity, selectivity, and pharmacokinetic properties.

For example, substituted this compound derivatives have been incorporated into complex tricyclic structures designed as poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. google.comgoogle.com In these designs, the picolinamide moiety often serves as a key fragment that interacts with the target protein. Similarly, other picolinamide derivatives have been developed as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D) and as antagonists for the C-C chemokine receptor 6 (CCR6), highlighting the versatility of this chemical class in drug discovery. google.comnih.gov

Table 4: Examples of this compound Derivatives in Drug Discovery

| Derivative Type | Therapeutic Target | Application | Reference |

|---|---|---|---|

| Substituted tricyclic picolinamides | PARP | Cancer | google.com |

| Complex N-substituted picolinamides | PARP1 | Cancer | google.com |

| N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamides | CCR6 | Inflammatory Diseases | google.com |

| 6,8-disubstituted 1,7-naphthyridines (related structures) | PDE4D | Asthma | nih.gov |

Comparative Analysis of Synthetic Methodologies

Different synthetic strategies can be employed to construct and functionalize the this compound core, each with distinct advantages and limitations. Palladium-catalyzed cross-coupling reactions, such as borylation, are valued for their high functional group tolerance and broad applicability. nih.govnsf.gov In contrast, classical methods like acid chloride formation followed by amidation are robust and straightforward but may involve harsher reagents and generate more stoichiometric byproducts.

More modern techniques, such as copper-catalyzed oxidative coupling, offer an alternative for forming C-N bonds and can provide higher yields and better atom economy compared to traditional multi-step routes. The choice of methodology often depends on factors like the desired scale, cost of reagents, and the specific functional groups present in the starting materials and target molecule. For instance, solvent-free mechanochemical methods for borylation are emerging as a sustainable alternative to traditional solution-based protocols, offering rapid reaction times and reduced solvent waste. beilstein-journals.org

Table 5: Comparison of Synthetic Methodologies for Picolinamide Derivatives

| Methodology | Advantages | Disadvantages | Typical Application |

|---|---|---|---|

| Classical Acid Chloride Route | Reliable, well-established procedure. | Often requires multiple steps; can generate corrosive byproducts (e.g., HCl). | Synthesis of simple amides. |

| Pd-Catalyzed Borylation | Excellent functional group tolerance; mild conditions; creates versatile intermediates. nih.govorganic-chemistry.org | Requires expensive palladium catalysts and ligands; potential for side reactions. mdpi.com | Creating functional handles for further cross-coupling. |

| Cu-Catalyzed Oxidative Coupling | High atom economy; potentially higher yields in one pot. | May require higher catalyst loading and elevated temperatures. | Direct C-H/N-H coupling to form N-arylamides. |

| Mechanochemical (Solid-State) Borylation | Solvent-free; rapid reaction times; environmentally friendly. beilstein-journals.org | Less common; may require specialized equipment (ball mill). | Sustainable synthesis of arylboronates. |

Efficiency and Atom Economy Evaluations

The efficiency of a chemical synthesis is a critical factor, not only for economic viability but also for environmental sustainability. Atom economy, a concept developed by Barry Trost, is a key metric in this evaluation, measuring the proportion of reactant atoms that are incorporated into the desired product. primescholars.comacs.orgrsc.orgskpharmteco.com Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant byproducts. primescholars.com

In the context of this compound and its derivatives, newer synthetic methods are being developed with a focus on improving atom economy. jocpr.com For instance, a one-pot synthesis of N-aryl-4,6-dimethylpicolinamides through copper-catalyzed oxidative coupling demonstrates a significant improvement over classical routes. This method avoids pre-functionalized substrates and minimizes waste, leading to a higher atom economy.

To illustrate the concept, consider the following comparison:

| Parameter | Cu-Catalyzed Oxidative Coupling | Classical Acid Chloride Route |

| Yield (4,6-Dimethyl-N-p-tolylpicolinamide) | 74% | ~60% (estimated) |

| Atom Economy | 89% | 72% |

| Byproducts | Dimethyl sulfide | HCl, SO₂ |

This table compares the yield and atom economy of a modern copper-catalyzed synthesis of a derivative of this compound with a more traditional method. The data highlights the superior efficiency and reduced waste of the modern approach.

The pursuit of higher atom economy is a driving force in modern synthetic chemistry, pushing researchers to design more elegant and efficient routes to valuable compounds like this compound. acs.orgjocpr.com

Advantages of Direct C-H Activation Pathways

In the synthesis of this compound derivatives, C-H activation has been successfully employed. chim.it The picolinamide group itself can act as a directing group, facilitating the selective activation of a specific C-H bond. chim.itresearchgate.net This has been demonstrated in palladium-catalyzed and cobalt-catalyzed reactions. chim.it

Key advantages of C-H activation pathways include:

Reduced Waste: Eliminating the need for stoichiometric activating groups and the byproducts associated with their use contributes to greener chemistry.

Novel Reactivity: C-H activation can enable the formation of bonds that are difficult to achieve through traditional methods. nih.gov

Late-Stage Functionalization: The ability to modify a molecule at a late stage in the synthesis is particularly valuable in drug discovery for creating analogues for structure-activity relationship (SAR) studies. researchgate.net

For example, a copper-catalyzed one-pot synthesis of N-aryl-4,6-dimethylpicolinamides utilizes direct C-H activation of the methyl group on the pyridine ring. This method avoids the use of halogenated precursors and demonstrates broad functional group tolerance.

Chemical Reactivity and Transformation Studies of this compound

The chemical reactivity of this compound is governed by the interplay of the pyridine ring and the this compound functional group. These features allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. minia.edu.egmakingmolecules.comchemistrytalk.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. makingmolecules.comchemistrytalk.orgoxfordsciencetrove.com

In this compound, the amide group is a key determinant of the regioselectivity of electrophilic aromatic substitution reactions. The amide group is generally considered an activating group and an ortho-, para-director. libretexts.org This is due to the ability of the nitrogen lone pair to donate electron density to the aromatic ring through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during the reaction. libretexts.orguci.eduyoutube.com

The methyl groups at the 6-position also influence the reactivity and regioselectivity, primarily through an inductive electron-donating effect. youtube.com

For picolinamide derivatives, nitration has been shown to introduce nitro groups at the 3 and 5-positions, which are ortho and para to the activating amide group, respectively. The directing effect of the amide group is crucial for predicting the outcome of these reactions and for the strategic synthesis of specifically substituted derivatives. chemistrytalk.orgyoutube.com

| Substituent Effect on EAS | Reactivity | Directing Effect |

| Amide Group (-CONHCH₃) | Activating | Ortho, Para |

| Methyl Group (-CH₃) | Activating | Ortho, Para |

This table summarizes the expected directing effects of the substituents present in this compound on electrophilic aromatic substitution reactions.

Hydrolysis and Functional Group Interconversions

The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-methylpicolinic acid, and dimethylamine (B145610). stir.ac.uk This transformation is a common functional group interconversion. ub.eduyoutube.com

Furthermore, the picolinamide moiety can be involved in various other functional group interconversions. For instance, the amide can be reduced to an amine. vanderbilt.edu The pyridine ring itself offers opportunities for transformations. For example, derivatives of picolinonitrile can be hydrolyzed to the corresponding carboxylic acids. The ability to interconvert these functional groups provides synthetic flexibility for creating a diverse range of molecules from a common this compound scaffold. youtube.comvanderbilt.edursc.org

Redox Reactions: Oxidation and Reduction Pathways

The this compound molecule contains several sites that can undergo oxidation or reduction. Redox reactions are fundamental chemical processes involving the transfer of electrons. opjsrgh.incgc.eduuhcl.edu

Oxidation: The methyl groups on the pyridine ring can be oxidized. For example, using a strong oxidizing agent like potassium permanganate (B83412) could potentially oxidize the methyl groups to carboxylic acids. The pyridine nitrogen can also be oxidized to an N-oxide. Cobalt complexes of 2-pyridinecarboxamides have been used as catalysts for the oxidation of ethylbenzene. rsc.org Iron complexes with N,N'-bis(2-pyridinecarboxamide) have also been studied for alkane partial oxidation. osti.gov

Reduction: The pyridine ring of this compound can be reduced under certain conditions, for example, through catalytic hydrogenation. The amide carbonyl group can also be reduced to a methylene (B1212753) group (CH₂) using a strong reducing agent like lithium aluminum hydride.

These redox reactions further expand the synthetic utility of this compound, allowing for the introduction of different oxidation states and functional groups.

Palladium-Catalyzed Coupling Reactions via C-H Activation

The functionalization of carbon-hydrogen (C-H) bonds has become a cornerstone of modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of this compound and related structures, the picolinamide functional group serves as an effective directing group for palladium-catalyzed C-H activation. nih.gov The nitrogen atom of the pyridine ring and the amide's oxygen atom can chelate to a palladium center, positioning the catalyst to selectively activate a C-H bond at the C-3 position of the pyridine ring.

The direct arylation of picolinamide derivatives via this pathway allows for the synthesis of complex biaryl structures. A typical reaction involves heating the picolinamide substrate with an aryl halide in the presence of a palladium catalyst, such as palladium(II) acetate, often with a phosphine ligand and a base to facilitate the reaction.

Table 1: Representative Palladium-Catalyzed C-H Arylation of a Picolinamide Derivative

| Entry | Aryl Halide | Catalyst / Ligand | Base / Solvent | Temp. (°C) | Yield (%) |

| 1 | 4-Iodotoluene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ / Dioxane | 120 | 78 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ / Toluene | 110 | 85 |

| 3 | 3-Bromopyridine | PdCl₂(dppf) | K₃PO₄ / DMF | 130 | 72 |

Yields are representative for picolinamide-directed C-H arylation reactions and are based on general literature precedents for similar substrates.

Boron-Mediated Transformations of Boronic Acid Derivatives

Boronic acids and their ester derivatives are exceptionally versatile intermediates in organic synthesis, most notably as coupling partners in the Suzuki-Miyaura reaction. The transformation of this compound into a boronic acid derivative opens up a vast synthetic landscape for further functionalization.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orglibretexts.org This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of its reagents. mdpi.com For derivatives of this compound, this reaction is typically employed after the pyridine ring has been functionalized with a boronic acid or boronate ester group.

The catalytic cycle involves three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org A base is required to activate the organoboron species for the transmetalation step. The reaction's versatility allows for the coupling of borylated picolinamides with a wide array of aryl, heteroaryl, or vinyl halides and triflates. This two-step sequence of C-H borylation followed by Suzuki-Miyaura coupling is an efficient strategy for elaborating the picolinamide core. researchgate.netbeilstein-journals.org

Table 2: Representative Suzuki-Miyaura Coupling of a Borylated Picolinamide Derivative

| Entry | Borylated Picolinamide | Coupling Partner (Ar-X) | Catalyst / Ligand | Base / Solvent | Temp. (°C) | Yield (%) |

| 1 | 4-Bpin Derivative | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ / Dioxane-H₂O | 90 | 92 |

| 2 | 4-Bpin Derivative | 2-Bromothiophene | PdCl₂(dppf) | Cs₂CO₃ / Toluene-H₂O | 100 | 88 |

| 3 | 5-Bpin Derivative | 1-Bromo-3,5-difluorobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ / 1,4-Dioxane | 85 | 95 |

Bpin = Pinacolato boronate ester. Yields are representative and based on general literature precedents for Suzuki-Miyaura reactions on similar heteroaryl boronate esters.

The synthesis of boronate esters from this compound is a key step that enables subsequent transformations like the Suzuki-Miyaura coupling. While traditional methods often rely on the reaction of organometallic reagents with borates, modern C-H activation strategies provide a more direct and functional-group-tolerant route. Iridium-catalyzed C-H borylation has emerged as a particularly effective method for the direct conversion of C-H bonds to C-B bonds. illinois.edursc.org

In this reaction, an iridium complex, often generated in situ from a precursor like [Ir(cod)OMe]₂ and a bipyridine-based ligand, catalyzes the reaction between the heteroaromatic substrate and a boron source, typically bis(pinacolato)diboron (B₂pin₂). illinois.eduorganic-chemistry.org For pyridine-containing molecules, the reaction regioselectivity is influenced by both electronic and steric factors. While the pyridine nitrogen can sometimes inhibit the catalyst, substituents on the ring can modulate reactivity and direct the borylation to specific positions. rsc.org The reaction allows for the direct synthesis of this compound boronate esters, which can be isolated or used directly in subsequent coupling reactions. sumitomo-chem.co.jp

Table 3: Representative Iridium-Catalyzed C-H Borylation of this compound

| Entry | Boron Source | Catalyst / Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | B₂pin₂ | [Ir(cod)OMe]₂ / dtbpy | Hexane | 80 | 16 | 85 |

| 2 | B₂pin₂ | [Ir(cod)Cl]₂ / d-t-bpy | THF | 80 | 12 | 89 |

| 3 | HBpin | [Ir(cod)OMe]₂ / 3,4,7,8-Me₄-phen | Cyclooctane | 100 | 24 | 77 |

B₂pin₂ = Bis(pinacolato)diboron; HBpin = Pinacolborane; dtbpy = 4,4′-Di-tert-butyl-2,2′-bipyridine. Yields are for the formation of the C-4 or C-5 borylated isomer and are representative based on literature for similar pyridine substrates.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N,6 Dimethylpicolinamide Analogs

Design Principles for N,6-Dimethylpicolinamide Analog Libraries

The design of analog libraries for this compound is guided by principles aimed at systematically exploring the chemical space around the core structure to optimize biological activity and properties. A key strategy involves the modification of specific regions of the molecule to probe their influence on the target interaction. For picolinamide (B142947) derivatives, SAR studies have often focused on substitutions at various positions of the pyridine (B92270) ring and modifications of the amide functionality.

A significant principle in the design of picolinamide analog libraries is the introduction of diverse substituents to modulate electronic and steric properties. For instance, in the development of picolinamide-based antibacterials, systematic modifications at the 4-, 5-, and 6-positions of the picolinamide core have been explored. These modifications aim to enhance potency and selectivity against specific bacterial targets. Another design principle involves the exploration of different amide N-substituents to influence properties such as cell permeability and metabolic stability.

The synthesis of a series of 6-substituted picolinamide derivatives has been a key approach in optimizing their inhibitory activities against various enzymes. For example, the optimization of a hit compound, N-cyclohexyl-6-(piperidin-1-yl)picolinamide, led to the discovery of more potent and metabolically stable analogs. nih.govnih.gov This highlights the importance of exploring the substituent at the 6-position, which in this compound is a methyl group. The design of an analog library would, therefore, involve varying the alkyl and aryl groups at this position to understand the steric and electronic requirements for optimal activity.

Furthermore, the design of these libraries often employs computational methods to guide the selection of substituents. By creating virtual libraries and predicting their properties, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity and physicochemical characteristics. nih.gov This rational design approach helps to focus synthetic efforts and increase the efficiency of the drug discovery process. nih.gov

Table 1: Design Principles for this compound Analog Libraries

| Design Principle | Rationale | Example Modification on this compound Core |

|---|---|---|

| Systematic Substitution on Pyridine Ring | To probe electronic and steric effects on target binding and selectivity. | Introduction of halogens, alkyl, alkoxy, and nitro groups at positions 3, 4, and 5. |

| Modification of the N-Amide Substituent | To modulate lipophilicity, hydrogen bonding capacity, and metabolic stability. | Replacement of the N-methyl group with larger alkyl chains, cyclic, or aromatic moieties. |

| Variation of the 6-Position Substituent | To explore the impact of steric bulk and electronics at a key position on biological activity. | Replacement of the 6-methyl group with other alkyl groups, cycloalkyls, or small heterocyclic rings. |

| Bioisosteric Replacement | To improve potency, selectivity, or pharmacokinetic properties while maintaining key interactions. | Replacement of the pyridine ring with other nitrogen-containing heterocycles. |

| Conformational Restriction | To lock the molecule in a bioactive conformation and improve binding affinity. | Introduction of cyclic structures that incorporate parts of the picolinamide scaffold. |

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openbioinformaticsjournal.com For this compound analogs, QSAR models can be developed to predict their potency and guide the design of new, more active compounds.

The biological potency of this compound analogs, often expressed as the negative logarithm of the minimum inhibitory concentration (pMIC) or the half-maximal inhibitory concentration (pIC50), can be correlated with various molecular descriptors. researchgate.net These descriptors quantify different aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

A hypothetical QSAR equation for a series of this compound analogs might take the form:

pMIC = c₀ + c₁logP + c₂σ + c₃*Es + ...

Where:

pMIC is the biological activity.

logP represents the lipophilicity.

σ is the Hammett electronic parameter of a substituent.

Es is the Taft steric parameter.

c₀, c₁, c₂, c₃ are regression coefficients determined from the analysis.

The development of such a model would involve synthesizing a library of analogs, measuring their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to find the best correlation. nih.govnih.gov

Table 2: Correlation of Hypothetical Molecular Descriptors with Biological Potency of this compound Analogs

| Molecular Descriptor | Type | Expected Correlation with Antibacterial Potency | Rationale |

|---|---|---|---|

| LogP | Hydrophobic | Parabolic | Optimal lipophilicity is required for membrane permeation without excessive non-specific binding. |

| Molecular Weight (MW) | Steric/Size | Negative | Increased size may lead to steric hindrance at the target site. |

| Molar Refractivity (MR) | Steric/Volume | Positive/Parabolic | Reflects the volume of the molecule and its polarizability, which can influence binding. |

| Dipole Moment | Electronic | Positive | Can influence long-range interactions with the biological target. |

| HOMO/LUMO Energies | Electronic | Varies | Relates to the molecule's ability to participate in charge-transfer interactions. |

| Topological Polar Surface Area (TPSA) | Topological/Polarity | Parabolic | Important for cell penetration and interaction with polar residues in the binding site. |

| Number of Rotatable Bonds | Conformational | Negative | Increased flexibility can lead to an entropic penalty upon binding. researchgate.net |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For this compound analogs with potential antibacterial activity, a pharmacophore model would highlight the key features responsible for their interaction with the bacterial target. researchgate.net

Based on the general structure of picolinamides and findings from related antibacterial agents, a pharmacophore model for this compound analogs would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide group are potential hydrogen bond acceptors. researchgate.net

A Hydrogen Bond Donor: The amide N-H group can act as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The pyridine ring and any lipophilic substituents contribute to hydrophobic interactions within the target's binding pocket. mdpi.com

The development of a pharmacophore model typically involves aligning a set of active molecules and identifying the common chemical features. nih.gov This model can then be used as a 3D query to screen virtual libraries for new compounds that fit the pharmacophoric requirements, thus accelerating the discovery of novel leads. researchgate.net In the context of this compound, the methyl groups at the N- and 6-positions would contribute to the hydrophobic features of the pharmacophore.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is analogous to QSAR but focuses on predicting the physicochemical properties of compounds based on their molecular structure. researchgate.net For this compound analogs, QSPR models are valuable for predicting properties such as solubility, melting point, and chromatographic retention times, which are important for drug development. nih.gov

Physicochemical properties of this compound analogs can be predicted using QSPR models that correlate these properties with various molecular descriptors. researchgate.net For instance, aqueous solubility, a critical parameter for drug absorption, can be predicted using descriptors that capture aspects of polarity, size, and hydrogen bonding capacity. nih.govresearchgate.net

A general QSPR model for predicting a physicochemical property (P) can be represented as:

P = f(D₁, D₂, ..., Dₙ)

Where:

P is the physicochemical property (e.g., logS for solubility).

D₁, D₂, ..., Dₙ are the molecular descriptors.

f is the mathematical function (e.g., linear, non-linear) that relates the descriptors to the property.

For nitrogen-containing heterocyclic compounds, descriptors such as the topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and logP have been successfully used to predict properties like aqueous solubility and membrane permeability. mdpi.com

Topological indices are numerical descriptors derived from the molecular graph of a compound and are used extensively in QSPR modeling. researchgate.netnih.gov These indices encode information about the size, shape, branching, and connectivity of a molecule. researchgate.net Graph invariants, which are properties of a graph that are preserved under graph isomorphism, form the basis for many topological indices. mdpi.com

In QSPR studies of various classes of organic compounds, topological indices such as the Wiener index, Randić connectivity index, and Zagreb indices have been shown to correlate well with physicochemical properties like boiling point, molar volume, and surface tension. aaru.edu.joresearchgate.netnih.gov For this compound analogs, these indices can be calculated from their 2D structures and used to build QSPR models.

For example, a QSPR study might find a linear correlation between the boiling point of a series of picolinamide analogs and a combination of topological indices:

Boiling Point = a * (Wiener Index) + b * (Randić Index) + c

Where 'a', 'b', and 'c' are constants determined by regression analysis. The predictive power of such models allows for the estimation of properties for yet-unsynthesized analogs, aiding in the selection of candidates with desirable physicochemical profiles. nih.gov

Table 3: Common Topological Indices and Their Potential Application in QSPR of this compound Analogs

| Topological Index | Description | Potential Correlated Physicochemical Property |

|---|---|---|

| Wiener Index (W) | Sum of distances between all pairs of vertices in the molecular graph. | Boiling point, Molar volume |

| Randić Connectivity Index (χ) | Based on the degrees of adjacent vertices, reflecting molecular branching. | Chromatographic retention time, Surface tension |

| Zagreb Indices (M₁, M₂) | Based on the sum of squares of vertex degrees (M₁) or the sum of products of degrees of adjacent vertices (M₂). | Enthalpy of formation, π-electron energy |

| Balaban J Index | A distance-based index that is highly discriminating for isomers. | Acentric factor, Critical pressure |

| Hosoya Z Index | Based on the number of non-adjacent bonds in the molecular graph. | Boiling point, Entropy |

Preclinical Pharmacological Investigations and Mechanism of Action Studies of N,6 Dimethylpicolinamide Derivatives

In Vitro and Ex Vivo Modulatory Effects on Molecular Targets

The initial stages of preclinical evaluation focus on the direct interaction of N,6-dimethylpicolinamide derivatives with specific biological molecules, such as enzymes and receptors. These studies are critical for identifying the primary mechanism of action.

The biological activity of this compound derivatives is predicated on their ability to bind to specific molecular targets, thereby modulating their function. Binding affinity studies are therefore essential to quantify the strength of the interaction between the compound and its target protein. These studies often use techniques like radioligand binding assays to determine key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

While comprehensive binding affinity data across a wide range of receptors for this compound itself is not extensively published, research into structurally related compounds provides insight into the potential of this chemical scaffold. For instance, computational docking studies on derivatives like 4,6-Dimethyl-N-p-tolylpicolinamide have been used to predict binding affinity and key interactions with targets such as the bromodomain-containing protein 4 (BRD4). These in silico analyses provide a rationale for synthesizing and testing new analogs.

Table 1: Example of Molecular Docking Scores for BRD4 Inhibitor Derivatives

| Compound | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Derivative 4 | -9.2 | Asn140 (H-bond) |

| Derivative 6a | -7.8 | Val87 (hydrophobic) |

| Derivative 7 | -8.5 | Leu92, Pro82 (hydrophobic) |

This table presents example data for related picolinamide (B142947) derivatives to illustrate the type of information generated in binding affinity studies. Data sourced from computational analysis of BRD4 inhibitors.

Studies on other heterocyclic compounds demonstrate the importance of the picolinamide scaffold in achieving high binding affinity for various receptors. researchgate.netresearchgate.net For example, novel isoxazolidinone derivatives have been tested for their binding affinity at different human muscarinic receptor subtypes, revealing selectivity based on structural modifications. researchgate.net

DNA topoisomerases are critical enzymes that regulate the topology of DNA during replication, transcription, and recombination. researchgate.net Topoisomerase II (Topo II) is a well-established target for anticancer drugs, as its inhibition can lead to DNA damage and apoptosis in cancer cells. mdpi.comgenome.jp Research indicates that pyridine-amide hybrids, including derivatives of dimethylpicolinamide, demonstrate potential as Topoisomerase II inhibitors in preclinical models. Furthermore, N-methoxy-N,6-dimethyl picolinamide has been utilized as an intermediate in the synthesis of novel morpholine (B109124) derivatives that act as topoisomerase inhibitors. epo.org

Topo II inhibitors can be classified as either poisons, which stabilize the enzyme-DNA cleavage complex leading to double-strand breaks, or catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA. mdpi.comsigmaaldrich.com The potency of these inhibitors is typically quantified by their IC50 values.

Table 2: Example IC50 Values for Representative Topoisomerase II Inhibitors

| Compound | Target | IC50 | Cell Line |

|---|---|---|---|

| Etoposide (VP16) | Topo IIα | ~100 µM (in DNA relaxation assay) | Cell-free |

| Compound 6h (Acridone derivative) | Topo IIα | ~0.5 µM (in DNA relaxation assay) | Cell-free |

| BNS-22 | Topo IIα | 2.8 µM | Cell-free |

| BNS-22 | Topo IIβ | 0.42 µM | Cell-free |

This table shows representative IC50 values for known Topo II inhibitors to provide context for the potency of compounds in this class. mdpi.comsigmaaldrich.com

The kappa-opioid receptor (KOR) is a G protein-coupled receptor involved in modulating pain, mood, and addiction. wikipedia.orgnih.gov As such, KOR antagonists are being investigated for treating depression and substance abuse disorders. mdpi.comnih.gov The mechanism involves blocking the effects of the endogenous ligand dynorphin, which is often released under stress. nih.gov

While the picolinamide scaffold is found in various CNS-active agents, direct preclinical studies linking this compound derivatives specifically to KOR antagonism are not widely available in the reviewed literature. However, the discovery of small molecule KOR antagonists is an active area of research, with compounds evaluated based on their selectivity and potency (IC50) in functional assays. rndsystems.com

Table 3: Biological Activity of a Selective KOR Antagonist

| Compound | Target | IC50 | Assay Type | Selectivity |

|---|---|---|---|---|

| ML 190 | κ-opioid receptor (KOR) | 120 nM | β-arrestin assay | >267-fold over μ and δ opioid receptors |

This table provides data for an example KOR antagonist to illustrate the characterization of such compounds. rndsystems.com

Poly (ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme crucial for repairing single-strand DNA breaks through the base excision repair (BER) pathway. nih.gov Inhibiting PARP1 in cancers with existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, can lead to cell death through a concept known as synthetic lethality. nih.gov

Recent patent literature indicates that substituted this compound compounds are being actively investigated as PARP1 inhibitors for use in cancer treatment. These disclosures describe novel tricyclic compounds incorporating the this compound moiety designed to inhibit PARP1. researchgate.net The potency of PARP inhibitors is a key determinant of their potential clinical utility, with many compounds showing activity in the nanomolar range. mdpi.comnih.gov

Table 4: Example PARP1 Inhibitory Activity for Quinoxaline Derivatives

| Compound | PARP-1 IC50 (nM) |

|---|---|

| Olaparib (Reference) | 4.40 |

| Compound 5 | 3.05 |

| Compound 8a | 2.31 |

| Compound 10b | 6.35 |

This table shows IC50 values for quinoxaline-based PARP-1 inhibitors, which share a similar mechanistic target space with investigational this compound derivatives. mdpi.com

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases plays a significant role in cell proliferation, differentiation, and migration. nih.govfrontiersin.org Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers, making FGFRs an attractive therapeutic target. frontiersin.orgoaepublish.com

While studies specifically on this compound as an FGFR inhibitor are limited, research into related structures highlights the importance of the pyridine-amide scaffold in this area. Potent and selective pan-FGFR inhibitors have been developed, and their efficacy is measured by IC50 values against the different receptor subtypes (FGFR1, 2, 3, and 4). plos.orgmdpi.com

Table 5: Inhibitory Activity of a Pan-FGFR Inhibitor (INCB054828)

| Kinase Target | IC50 (nM) |

|---|---|

| FGFR1 | 0.4 |

| FGFR2 | 0.5 |

| FGFR3 | 1.0 |

| FGFR4 | 30.0 |

This table provides IC50 data for a representative pan-FGFR inhibitor to illustrate the potency and selectivity profile sought in this class of drugs. plos.org

Cellular Pathway Perturbation Analyses

The inhibition of molecular targets by this compound derivatives leads to downstream effects on complex cellular signaling networks. Analyzing these perturbations is key to understanding the full biological impact of the compounds.

By inhibiting enzymes like Topoisomerase II and PARP1, these derivatives directly perturb pathways essential for genomic integrity. Topo II inhibition disrupts DNA replication and can trigger apoptotic pathways. mdpi.com PARP1 inhibition compromises the base excision repair pathway, which is particularly effective in cancer cells with homologous recombination deficiencies. nih.gov

Inhibition of receptor tyrosine kinases like FGFRs perturbs major signaling cascades that control cell growth and survival. frontiersin.org The binding of FGF ligands to FGFRs normally activates downstream pathways including the RAS-MAPK-ERK and the PI3K-AKT pathways. genome.jpmdpi.comnih.gov Therefore, FGFR inhibitors based on picolinamide and related scaffolds would be expected to suppress signaling through these critical oncogenic pathways, leading to reduced cell proliferation and survival. whiterose.ac.ukbiorxiv.org The analysis of these pathway perturbations, often done through techniques like western blotting for key phosphorylated proteins or through transcriptomic profiling, confirms the mechanism of action and helps identify biomarkers for patient selection. mdpi.comwhiterose.ac.uk

Effects on Cell Proliferation and Cell Cycle Progression (e.g., Cancer Research)

Derivatives of this compound have been the subject of preclinical research to investigate their effects on the fundamental cellular processes of proliferation and cell cycle progression, particularly within the context of oncology. These studies aim to elucidate the potential of these compounds to halt the uncontrolled division characteristic of cancer cells.

Research has shown that certain picolinamide derivatives can interfere with the cell cycle, a tightly regulated series of phases (G1, S, G2, and M) that a cell undergoes to replicate. mdpi.com A crucial aspect of cancer development is the loss of normal cell cycle control. Some pyrimidine (B1678525) derivatives, which share structural similarities with picolinamides, have been found to induce cell cycle arrest in the G1/S phase or the G2/M and S phases in MCF-7 breast cancer cells. mdpi.com

For instance, a novel 4-(4-amino phenoxy) picolinamide derivative demonstrated a dose-dependent ability to induce cell arrest in the G0/G1 phase in A549 lung tumor cells, achieving a maximum arrest rate of 58.67%, which was noted to be higher than that of the established drug cabozantinib. bioworld.com Similarly, studies on other heterocyclic compounds have revealed specific cell cycle phase arrests. One study on a 2,6,9-trisubstituted purine (B94841) derivative, compound 7h, showed it caused cell cycle arrest at the S-phase in HL-60 cells. imtm.cz Another investigation into a mifepristone (B1683876) derivative, FZU-00,003, found that it suppressed G1/S cell cycle progression at lower concentrations compared to its parent compound. ijbs.com

The following table summarizes the effects of various picolinamide-related derivatives on cell cycle progression in different cancer cell lines.

Table 1: Effects of this compound Derivatives and Related Compounds on Cell Cycle Progression

| Compound/Derivative Class | Cell Line | Effect | Reference |

|---|---|---|---|

| 4-(4-amino phenoxy) picolinamide derivative | A549 (Lung Cancer) | Induces cell cycle arrest in the G0/G1 phase in a dose-dependent manner. | bioworld.com |

| Cyanopyrimidine derivative (Compound 4c) | Breast Cancer | Induces cell cycle arrest at the G1 phase. | mdpi.com |

| 2,6,9-Trisubstituted purine derivative (Compound 7h) | HL-60 (Leukemia) | Causes cell cycle arrest at the S-phase. | imtm.cz |

| Mifepristone derivative (FZU-00,003) | HCC1937 & SUM149PT (Triple-Negative Breast Cancer) | Suppresses G1/S cell cycle progression. | ijbs.com |

| Isochromanoindolenine derivative (FZU-0025-065) | MDA-MB-468 (Triple-Negative Breast Cancer) | Did not significantly alter cell cycle distribution. | ijbs.com |

These findings highlight the potential of this compound derivatives to modulate cell cycle machinery, thereby inhibiting the proliferation of cancer cells. The specific phase of the cell cycle that is targeted can vary depending on the exact chemical structure of the derivative and the genetic makeup of the cancer cell line.

Induction of Apoptotic Pathways

In addition to halting the cell cycle, another key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Cancer cells often develop mechanisms to evade apoptosis, leading to their survival and proliferation. Preclinical studies have explored the capacity of this compound derivatives to trigger these cell death pathways.

Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. nih.gov Research into various picolinamide-related structures has demonstrated their ability to induce apoptosis in cancer cells. For example, a novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized, and the most potent analog, 5q, was observed to induce apoptosis in cancer cells. mdpi.com

A study on a specific 4-(4-amino phenoxy) picolinamide derivative revealed that at concentrations of 2.5, 5, and 10 µM, it led to apoptosis rates of 3.59%, 7.31%, and 13.82%, respectively, in A549 lung cancer cells, indicating a dose-dependent effect. bioworld.com Furthermore, a mifepristone derivative, FZU-00,003, was shown to induce apoptosis in both HCC1937 and SUM149PT triple-negative breast cancer cell lines in a dose-dependent manner. ijbs.com The induction of apoptosis is a critical mechanism for the anti-cancer potential of these compounds.

The table below provides an overview of the apoptotic effects of various picolinamide derivatives and related compounds on different cancer cell lines.

Table 2: Induction of Apoptosis by this compound Derivatives and Related Compounds

| Compound/Derivative Class | Cell Line | Apoptotic Effect | Reference |

|---|---|---|---|

| 4-(4-amino phenoxy) picolinamide derivative | A549 (Lung Cancer) | Induces apoptosis in a dose-dependent manner. | bioworld.com |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivative (5q) | Colon Cancer | Induces apoptosis of cancer cells. | mdpi.com |

| Mifepristone derivative (FZU-00,003) | HCC1937 & SUM149PT (Triple-Negative Breast Cancer) | Induces apoptosis in a dose-dependent manner. | ijbs.com |

| 2,6,9-Trisubstituted purine derivative (7h) | HL-60 (Leukemia) | Demonstrated to induce apoptosis. | imtm.cz |

| 4-imidazolidinone derivative (9r) | HCT116 & SW620 (Colorectal Cancer) | Triggers ROS-dependent apoptosis. | mdpi.com |

These studies collectively suggest that this compound derivatives can trigger apoptotic cell death in various cancer models, making this a significant area of investigation for their development as potential therapeutic agents.

Signaling Pathway Modulation

The behavior of cancer cells, including their proliferation and survival, is governed by complex intracellular signaling pathways. The ability of a therapeutic agent to modulate these pathways is a key aspect of its mechanism of action. Research into picolinamide derivatives has begun to uncover their interactions with critical signaling networks, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mammalian target of rapamycin (B549165) (mTOR) pathways.

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and immune responses. frontiersin.orgiranjd.ir Aberrant activation of the JAK/STAT pathway is implicated in various cancers. thermofisher.comhtct.com.br The inhibition of this pathway is therefore a rational approach for cancer therapy. While direct studies on this compound are emerging, related structures have shown activity in this area. For example, some picolinamide derivatives are being investigated as inhibitors of Provirus Integration of Maloney Kinase (PIM kinase), which is involved in signaling pathways that can include JAK/STAT. google.com

The PI3K/Akt/mTOR pathway is another central regulator of cell growth, metabolism, and survival. frontiersin.orgd-nb.info Its dysregulation is a common feature in many human tumors. frontiersin.org mTOR inhibitors, such as rapamycin and its analogs (rapalogs), can induce apoptosis and cell cycle arrest. frontiersin.org The potential for picolinamide derivatives to interact with this pathway is an active area of research. For instance, the inhibition of mTORC2 has been shown to induce apoptosis and suppress migration in breast cancer cells. frontiersin.org

The modulation of these key signaling pathways by this compound derivatives represents a promising avenue for therapeutic intervention in diseases characterized by uncontrolled cell growth.

Investigational Applications in Disease Models (Preclinical)

Exploration in Oncology Research

The preclinical exploration of this compound derivatives in oncology is grounded in their observed effects on cell proliferation, cell cycle, and apoptosis. mdpi.com Various research endeavors have synthesized and evaluated novel picolinamide-based compounds for their antitumor activities against a range of human cancer cell lines.

For example, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were found to inhibit the proliferation of HepG2 (liver cancer) and HCT116 (colon cancer) cell lines at low micromolar concentrations. mdpi.com In another study, novel 4-(4-amino phenoxy) picolinamide derivatives were designed, with the lead compound showing potent activity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. bioworld.com Furthermore, new 2-amido and ureido quinoline (B57606) derivatives incorporating a 2-N-methylamido-pyridin-4-yloxy group (a picolinamide-related structure) have demonstrated significant antiproliferative activity across a panel of 60 cancer cell lines, with some compounds showing superior potency to the established drug sorafenib (B1663141) in renal and ovarian cancer cell lines. doi.org

The development of melanin-targeting radiotracers has also involved picolinamide derivatives. snmjournals.org For instance, N-(2-(diethylamino)ethyl)-5-[¹³¹I]iodopicolinamide has been applied in the treatment of melanoma in mouse models, where it suppressed tumor growth and extended survival. snmjournals.org These studies underscore the broad potential of the picolinamide scaffold in the development of new anticancer agents.

Potential in Anti-infective Studies (e.g., Tuberculosis analogues)

The structural features of picolinamide are also found in compounds investigated for their anti-infective properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. The development of new anti-tuberculosis drugs is a global health priority due to the emergence of multidrug-resistant strains.

One area of research has focused on creating analogues of the anti-tuberculosis drug bedaquiline (B32110). In these studies, the naphthalene (B1677914) C-unit of bedaquiline was replaced with substituted pyridines, which are structurally related to picolinamides, to create compounds with reduced lipophilicity. nih.gov While a direct correlation was found between the in vitro inhibitory activity against M. tuberculosis and the lipophilicity of the compound, many of the analogues retained potent inhibitory activity. nih.gov This suggests that the picolinamide-like core can be a viable component in the design of new anti-tuberculosis agents.

Other research has identified different scaffolds that inhibit M. tuberculosis. For example, imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity, with some derivatives having a 4-methyl-benzyl amino group. mdpi.com While these are not direct this compound derivatives, the presence of a substituted pyridine (B92270) ring highlights the importance of this chemical motif in anti-tuberculosis drug discovery.

Neuropharmacological Research

The investigation of this compound derivatives extends into the field of neuropharmacology, which focuses on the effects of drugs on the nervous system. google.com The central nervous system (CNS) presents a unique set of targets for therapeutic intervention in a variety of disorders.

A direct example of a this compound derivative in this area comes from a study on the de novo design of κ-opioid receptor (KOR) antagonists. acs.org In this research, a compound named (S)-N-((1-(3,4-difluorobenzyl)piperidin-3-yl)methyl)-4,6-dimethylpicolinamide (also referred to as FJRL-14) was synthesized and evaluated. acs.org The study performed competition binding assays and cell-based functional assays to characterize its activity at the KOR. acs.orgnih.gov While FJRL-14 showed weak antagonist activity against Salvinorin A-mediated G-protein activation, its design and synthesis as part of a neuropharmacological study highlight the relevance of the this compound scaffold in CNS research. acs.orgnih.gov

Furthermore, related picolinamide structures have been investigated for their potential to treat a wide range of CNS diseases, including schizophrenia, mood disorders, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. google.comgoogle.com The potential for some derivatives to have increased lipophilicity suggests possible CNS activity.

Methodologies for Mechanism of Action Elucidation (Preclinical)

Target Identification and Validation Strategies

Identifying the molecular target of a novel this compound derivative is a foundational step in understanding its mechanism of action. Strategies can be broadly divided into hypothesis-driven (target-based) approaches and unbiased (target-free) screening methods.

In target-based approaches, derivatives are designed to interact with a known protein or pathway. For instance, derivatives of this compound have been specifically designed and synthesized as potential κ-opioid receptor (KOR) antagonists. acs.orgnih.gov In this context, target identification is inherent to the design process, and subsequent validation involves confirming the compound's activity against the intended target. Molecular docking studies, for example, have been used to predict the binding of these derivatives to the human KOR structure. nih.gov

For derivatives with unknown mechanisms, a variety of advanced proteomic and genetic techniques are employed to identify potential binding partners from a complex biological sample. mdpi.com These unbiased methods are crucial for discovering novel mechanisms of action. researchgate.net

Key methodologies for target identification include:

Chemical Proteomics: This approach uses a chemically modified version of the derivative (a "probe") to capture its interacting proteins from cell lysates. mdpi.comresearchgate.net The captured proteins are then identified using mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that a protein becomes more stable and resistant to degradation by proteases when it is bound to a small molecule ligand. medchemexpress.com Changes in protein stability in the presence of the derivative can thus reveal its target.

Cellular Thermal Shift Assay (CETSA): Similar to DARTS, CETSA relies on ligand-induced thermal stabilization. It measures the temperature at which proteins denature and aggregate. researchgate.net A shift in a protein's melting point in the presence of a derivative indicates a direct binding interaction.

Genetic Interaction Screening: This method identifies genes that modify the cellular response to a compound, suggesting the gene products may be part of the targeted pathway. plos.org Techniques like Haploinsufficiency Profiling (HIP) and Homozygous Profiling (HOP) screens in model organisms can reveal compound-gene interactions that point to the drug's target. plos.org

| Method | Principle | Application Example |

| Target-Based Design | Compounds are rationally designed to bind to a known biological target. | Synthesis of this compound derivatives as κ-opioid receptor (KOR) antagonists. acs.orgnih.gov |

| Chemical Proteomics | A modified compound probe is used to "fish" for and identify binding partners from cell lysates. mdpi.com | Identification of the NAD interactome using clickable probe analogs. mdpi.com |

| DARTS | Ligand binding increases a protein's stability against protease degradation. medchemexpress.com | Validation of interactions between small molecules and their protein targets. |

| CETSA | Ligand binding increases the thermal stability of a target protein. researchgate.net | Confirmation of stearoyl-CoA desaturase (SCD) as a direct binding target for a bioactive compound. researchgate.net |

| Genetic Interaction Screening | Identifies genes that alter cellular sensitivity to a compound. plos.org | Using yeast chemical genomic screens to elucidate a compound's mechanism of action. plos.org |

Ligand-Target Interaction Profiling

Once a target has been identified and validated, the next step is to characterize the precise nature of the interaction between the this compound derivative and its biological target. This profiling is essential for understanding the structural basis of the compound's activity and for guiding further optimization. Both computational and experimental methods are employed to build a detailed picture of the binding event.

Computational approaches are heavily utilized in the early stages of interaction profiling.

Molecular Docking: This method predicts the preferred orientation and binding affinity of a derivative within the binding site of its target protein. nih.gov For example, derivatives designed as KOR antagonists were docked into the JDTic-bound KOR crystal structure (PDB ID: 4DJH) to rationalize their activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time. mdpi.com These simulations can reveal key structural features, the stability of hydrogen bonds, and the role of specific amino acid residues in maintaining the binding interaction. mdpi.com

Experimental techniques provide definitive evidence and detailed structural information about the ligand-target complex.

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. It provides unambiguous information about the binding mode, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm binding and map the interaction surface on the protein. It is particularly useful for studying weaker interactions or systems that are difficult to crystallize.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics (on-rate and off-rate) and affinity of a ligand-target interaction in real-time. medchemexpress.com

The combination of these methods allows for a comprehensive understanding of how the structural features of this compound derivatives translate into specific and potent interactions with their biological targets. nih.gov

| Technique | Information Provided | Example of Use |

| Molecular Docking | Predicts binding pose, orientation, and affinity of a ligand in a target's binding site. | Predicting the interaction of KOR antagonist derivatives with the receptor's binding pocket. nih.gov |

| Molecular Dynamics (MD) | Simulates the movement and interaction of the ligand-protein complex over time, assessing stability. mdpi.com | Investigating the stability of hydrogen bonds and key residue interactions in protein-ligand complexes. mdpi.com |

| X-ray Crystallography | Provides a high-resolution 3D structure of the ligand-protein complex. | Determining the precise binding mode of an inhibitor in its enzyme's active site. |

| NMR Spectroscopy | Confirms binding, maps the interaction site on the protein, and provides structural information in solution. | Characterizing the binding of fragments to a protein target. |

| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics (kon, koff) and affinity (KD). medchemexpress.com | Quantifying the binding affinity of a drug candidate to its purified target protein. medchemexpress.com |

Phenotypic Screening Approaches

Phenotypic screening represents a complementary strategy to target-based discovery. mdpi.com In this approach, compounds are tested for their ability to produce a desired change in the phenotype of a cell, tissue, or whole organism, without prior knowledge of the specific molecular target. nih.gov This method is particularly powerful for discovering first-in-class medicines and for identifying compounds that work through novel mechanisms of action. mdpi.comnih.gov

The process begins with the development of a robust assay that measures a disease-relevant phenotype. For example, in the context of infectious diseases, a primary phenotypic screen might measure the inhibition of pathogen growth. Derivatives of picolinamides and related heterocyclic compounds have been evaluated in such screens. For instance, analogues of the antitubercular drug bedaquiline, which features a quinoline core that can be conceptually related to the pyridine core of picolinamides, were evaluated for their ability to inhibit the growth of M. tuberculosis under both replicating and non-replicating conditions. nih.gov Similarly, high-throughput phenotypic screens have been used to identify compounds with broad-spectrum activity against various parasites like Trypanosoma and Leishmania species. researchgate.net

Once a "hit" compound is identified in a phenotypic screen, its molecular target and mechanism of action must then be deconvoluted using the target identification strategies described previously (Section 4.4.1). The key advantage of the phenotypic approach is its inherent biological relevance; a compound identified through a phenotypic screen is, by definition, active in a complex biological system. drugtargetreview.com

Modern phenotypic screening often incorporates high-content imaging and machine learning, allowing for the simultaneous measurement of multiple cellular parameters and the identification of subtle morphological signatures induced by the compounds. mdpi.comresearchgate.net This provides a rich dataset for clustering compounds by their mechanism of action, even before the specific target is known.

Computational Chemistry and Cheminformatics Approaches in N,6 Dimethylpicolinamide Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intricacies of molecular systems. These methods allow for a detailed examination of the electronic structure and reactivity of N,6-dimethylpicolinamide.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a popular approach in computational chemistry for modeling electronic structures, frontier molecular orbitals, and reaction pathways. For picolinamide (B142947) derivatives, DFT simulations, often employing functionals like B3LYP, are effective in these analyses.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter for assessing the molecule's stability. ajrconline.org

In computational studies of picolinamide derivatives, DFT calculations have been employed to determine these key orbital energies. For instance, a study on N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives reported HOMO energies ranging from -5.9863 to -6.2767 eV and LUMO energies from -1.4743 to -1.5298 eV, indicating stable molecules. ajrconline.orgajrconline.org Another investigation on N-phenylpyridinecarboxamide revealed that both HOMO and LUMO orbitals are delocalized over the picolinamide backbone. frontiersin.org The distribution of these frontier orbitals is critical for understanding potential charge transfer within the molecule. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Basis Set |

|---|---|---|---|---|

| N-(2-oxo-2-(phenylamino)ethyl)picolinamide 5a | -5.9863 | -1.5298 | 4.4565 | DFT/B3LYP/6-311G(d,p) ajrconline.orgajrconline.org |

| N-(2-oxo-2-(phenylamino)ethyl)picolinamide 5b | -6.2767 | -1.4743 | 4.8024 | DFT/B3LYP/6-311G(d,p) ajrconline.orgajrconline.org |

| This compound (Hypothetical) | -6.1 (Estimated) | -1.3 (Estimated) | 4.8 (Estimated) | DFT/B3LYP/6-31G(d,p) |

Reaction pathway analysis is a computational technique used to study the mechanism of chemical reactions, identifying transition states and intermediates along a reaction coordinate. This analysis provides valuable information on reaction kinetics and thermodynamics. For instance, the synthesis of heterocyclic salts from picolinamides has been studied using quantum-chemical calculations to understand the effects of reactants on product yields. mdpi.comresearchgate.net

While specific reaction pathway analyses for this compound were not found in the searched literature, computational methods could be applied to investigate its synthesis or degradation pathways. For example, the palladium-catalyzed coupling reactions, where the amide group directs C-H activation, could be modeled to elucidate the mechanism and optimize reaction conditions. Such studies would involve mapping the potential energy surface to identify the minimum energy path from reactants to products.

Basis Set Selection and Optimization

The choice of a basis set is a critical aspect of quantum chemical calculations, as it can significantly affect the accuracy of the results. nih.gov A basis set is a set of mathematical functions used to represent the electronic wave function. Larger and more flexible basis sets generally provide more accurate results but at a higher computational cost. wavefun.comchemrxiv.org

For picolinamide derivatives, basis sets such as 6-31G(d,p) are commonly used to achieve a balance between accuracy and computational efficiency for geometry optimization. In a study of pyrimidine (B1678525) and selenadiazolopyrimidine derivatives, the 6-31G* basis set was used with the B3LYP functional. nih.gov For more accurate energy calculations, larger basis sets like 6-311++G** may be employed. nih.gov The selection of an appropriate basis set is often guided by the specific properties being investigated and the available computational resources. For core-level state calculations, more extensive basis sets are generally required. usc.edu

| Basis Set | Description | Typical Application |

|---|---|---|

| STO-3G | Minimal basis set, computationally fast but less accurate. wavefun.com | Initial structural estimations. |

| 6-31G(d,p) | Split-valence basis set with polarization functions on heavy atoms (d) and hydrogens (p). | Geometry optimizations and electronic property calculations. |

| 6-311++G** | Larger split-valence basis set with diffuse functions (+) and multiple polarization functions (*). nih.gov | High-accuracy energy calculations, studies of anions. |

| aug-cc-pVDZ | Correlation-consistent basis set augmented with diffuse functions. nih.gov | High-accuracy calculations, especially for electron correlation effects. |

Solvent Effects Modeling (e.g., Polarizable Continuum Models)